molecular formula C15H17NO3S B2523395 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine CAS No. 477714-10-6

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine

Cat. No.: B2523395
CAS No.: 477714-10-6
M. Wt: 291.37
InChI Key: VFYJICOQVYSVJZ-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine (CAS 477714-10-6) is a sulfinyl-substituted morpholine derivative featuring a methoxynaphthyl group at the sulfinyl sulfur atom. The sulfinyl group (–S=O) introduces chirality and polarity, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

4-(2-methoxynaphthalen-1-yl)sulfinylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-14-7-6-12-4-2-3-5-13(12)15(14)20(17)16-8-10-19-11-9-16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYJICOQVYSVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine typically involves the reaction of 2-methoxy-1-naphthyl sulfoxide with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfinyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The methoxy group on the naphthyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted naphthyl derivatives.

Scientific Research Applications

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Group Reported Applications/Properties Reference
4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine Naphthyl group at sulfinyl S; methoxy substitution Sulfinyl (–S=O) Intermediate for advanced synthesis
4-[(4-Methoxyphenyl)sulfonyl]morpholine Phenylsulfonyl group; para-methoxy substitution Sulfonyl (–SO₂) Synthetic intermediate; solid-state stability
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Morpholinyl propanone linked to methoxynaphthyl Ketone Biological activity studies (Naproxen analog)
4-[2-(Methylsulphonyl)phenyl]morpholine Methylsulfonylphenyl substitution Sulfonyl (–SO₂) Building block for pharmaceuticals
4-[(2-Aminoethyl)sulfonyl]-morpholine Aminoethylsulfonyl chain Sulfonyl (–SO₂) Enhanced solubility/bioavailability

Key Comparison Points

Functional Group Reactivity :

  • Sulfinyl vs. Sulfonyl : The sulfinyl group in the target compound is less oxidized than sulfonyl analogs (e.g., 4-[2-(Methylsulphonyl)phenyl]morpholine). This difference impacts redox behavior and catalytic applications. For instance, sulfonyl derivatives are more stable but less reactive in nucleophilic substitutions compared to sulfinyl compounds .
  • Chirality : The sulfinyl group introduces chirality, which is absent in sulfonyl analogs. This property is critical in enantioselective synthesis or drug design .

Synthetic Methods :

  • The target compound’s synthesis likely involves sulfoxidation of a thioether precursor, whereas sulfonyl analogs (e.g., entries in Table 1 from ) are synthesized via Grignard reagent coupling followed by oxidation .
  • Morpholine derivatives with ketone linkages (e.g., 2-(6-Methoxynaphthalen-2-yl)-1-morpholinylpropan-1-one) are synthesized from carboxylic acid precursors, such as Naproxen, via amide or ketone formation .

Physicochemical Properties: Melting Points: Sulfonyl derivatives like 4-[(4-Methoxyphenyl)sulfonyl]morpholine exhibit higher melting points (109–110°C) compared to sulfinyl compounds, which are typically oils or low-melting solids due to reduced crystallinity . Solubility: Aminoethylsulfonyl derivatives (e.g., 4-[(2-Aminoethyl)sulfonyl]-morpholine) show enhanced aqueous solubility, attributed to the hydrophilic amino group, whereas methoxynaphthyl-substituted compounds may exhibit lipophilic characteristics .

Sulfonylphenylmorpholines (e.g., 4-[2-(Methylsulphonyl)phenyl]morpholine) serve as versatile building blocks in drug discovery due to their stability and ease of functionalization . The target compound’s sulfinyl group may facilitate participation in asymmetric catalysis or as a chiral auxiliary, though direct evidence is lacking in the provided data .

Table 2: Catalytic and Reactivity Comparison

Compound Class Reactivity in Redox Reactions Catalytic Applications Yield in Synthesis Reference
Sulfinylmorpholines Moderate (chiral center) Potential asymmetric synthesis Not reported
Sulfonylmorpholines Low (stable) Oxidative cleavage (Cu catalysts) 34–82%
Morpholinyl propanones High (ketone reactivity) Biological probes Not reported

Biological Activity

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine is C12H13NO2S. The sulfinyl group in the structure is significant for its reactivity and interaction with biological targets. The compound's unique naphthyl moiety contributes to its pharmacological properties, influencing its binding affinity to various receptors.

The biological activity of 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
  • Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially modulating signaling pathways critical in disease processes.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Properties

Research indicates that 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine demonstrates significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values suggest potent effects against both gram-positive and gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa50

These findings position the compound as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have shown that 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine can reduce inflammation markers. For instance, it significantly lowers levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of arthritis.

Case Studies

  • In Vivo Model of Inflammation : In a study involving collagen-induced arthritis (CIA), administration of the compound resulted in reduced swelling and joint damage compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated subjects.
  • Antibacterial Efficacy : A study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a dose-dependent reduction in bacterial load, supporting its potential use in treating resistant infections.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

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